N-(2,5-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.
Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a reaction between a thiol and an acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanylacetamide moiety can also play a role in binding to target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(2,5-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propionamide
Uniqueness
N-(2,5-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group and the triazole ring enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-2-18-7-15-17-12(18)20-6-11(19)16-10-5-8(13)3-4-9(10)14/h3-5,7H,2,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBHXYJAZIYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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